Spirodionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirodionic acid is a novel microbial metabolite isolated from the strain Streptomyces sp. T/6077. It features a unique spiro[4.5]decene skeleton, which is relatively rare in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spirodionic acid is primarily obtained through biosynthesis by the Streptomyces sp. strain. The biosynthetic pathway involves a Diels–Alder-type reaction, where metabolite 5 and sarkomycin serve as precursors. The reaction conditions typically include the use of 13C-labeled precursors to trace the biosynthetic sequence .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in laboratory settings through the cultivation of Streptomyces sp. strains under controlled conditions. The extraction and purification processes involve standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Spirodionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spiro[4.5]decene skeleton.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound molecules .
Scientific Research Applications
Spirodionic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of spirodionic acid involves its interaction with specific molecular targets. The compound exerts its effects through the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Acorane: A spiro compound with a different substitution pattern.
Spirovetivane: Another spiro compound with distinct oxidation patterns.
Alaskene: A spiro compound with unique structural features.
Uniqueness: Spirodionic acid stands out due to its unprecedented substitution pattern and the specific biosynthetic pathway involving a Diels–Alder-type reaction. Unlike other spiro compounds, this compound does not display significant antimicrobial or cytotoxic activity in common-cell assays, making it unique in its class .
Properties
IUPAC Name |
10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDLVXYMKUPPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.